![molecular formula C16H20BNO2 B14479600 2-[(2-Hydroxyethyl)amino]ethyl diphenylborinate CAS No. 67457-14-1](/img/structure/B14479600.png)
2-[(2-Hydroxyethyl)amino]ethyl diphenylborinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Hydroxyethyl)amino]ethyl diphenylborinate is an organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. It is known for its role as a modulator of intracellular calcium release, making it significant in biochemical and physiological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Hydroxyethyl)amino]ethyl diphenylborinate typically involves the reaction of diphenylborinic acid with 2-[(2-hydroxyethyl)amino]ethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process generally involves:
Reactants: Diphenylborinic acid and 2-[(2-hydroxyethyl)amino]ethanol.
Solvent: An appropriate solvent such as dichloromethane or tetrahydrofuran.
Catalyst: A catalyst may be used to facilitate the reaction.
Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistency and efficiency. The process parameters are optimized to maximize yield and purity while minimizing waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2-Hydroxyethyl)amino]ethyl diphenylborinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the borinate group.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction may produce boranes.
Aplicaciones Científicas De Investigación
2-[(2-Hydroxyethyl)amino]ethyl diphenylborinate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Acts as a modulator of intracellular calcium release, making it useful in studies of cellular signaling and physiology.
Medicine: Investigated for its potential therapeutic effects in modulating calcium-related disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[(2-Hydroxyethyl)amino]ethyl diphenylborinate involves its interaction with intracellular calcium channels. It modulates the release of calcium from intracellular stores, thereby influencing various cellular processes. The compound targets specific proteins and pathways involved in calcium signaling, which can affect cellular functions such as muscle contraction, neurotransmitter release, and cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
2-Aminoethyl diphenylborinate: Similar in structure but lacks the hydroxyethyl group.
Diphenylborinic acid: The parent compound used in the synthesis of 2-[(2-Hydroxyethyl)amino]ethyl diphenylborinate.
2-[(2-Hydroxyethyl)amino]ethanol: A precursor in the synthesis of the target compound.
Uniqueness
This compound is unique due to its specific structure that allows it to modulate intracellular calcium release effectively. This property distinguishes it from other similar compounds and makes it valuable in research and potential therapeutic applications.
Propiedades
Número CAS |
67457-14-1 |
|---|---|
Fórmula molecular |
C16H20BNO2 |
Peso molecular |
269.1 g/mol |
Nombre IUPAC |
2-(2-diphenylboranyloxyethylamino)ethanol |
InChI |
InChI=1S/C16H20BNO2/c19-13-11-18-12-14-20-17(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,18-19H,11-14H2 |
Clave InChI |
KSVLUGOEOCPLFL-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=CC=C1)(C2=CC=CC=C2)OCCNCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


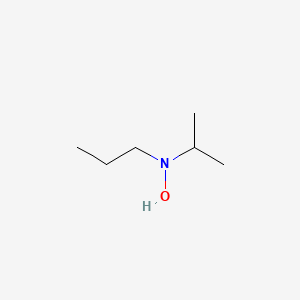
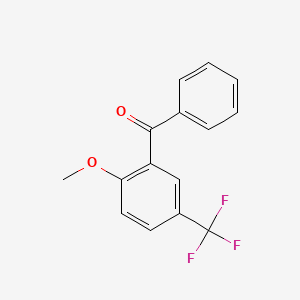
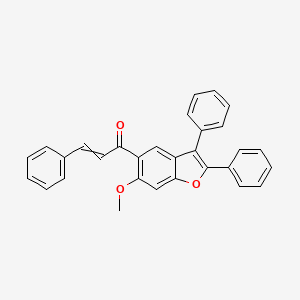
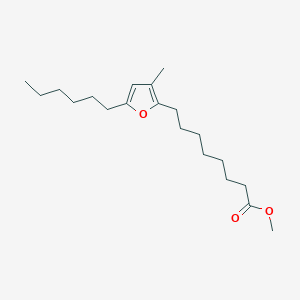
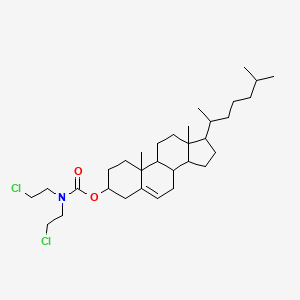
![2-[3-(4-Hydroxyphenyl)propyl]phenol](/img/structure/B14479548.png)
![3-[Cyclohexyl(phosphonomethyl)amino]propane-1-sulfonic acid](/img/structure/B14479555.png)
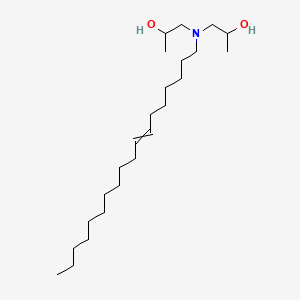
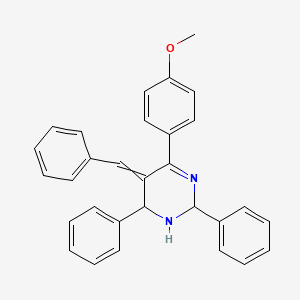
![2-Propanol, 1,1'-[[[2-(3-chloro-2-hydroxypropoxy)phenyl]methylene]bis(4,1-phenyleneoxy)]bis[3-chloro-](/img/structure/B14479581.png)
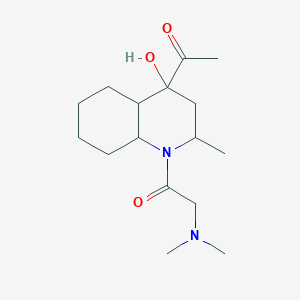
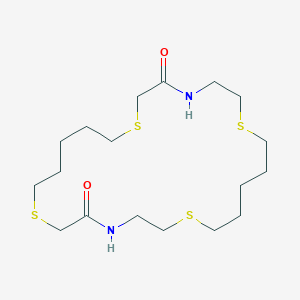

![7a,8-Dihydrocyclopenta[a]indene](/img/structure/B14479599.png)
